Tert-butyl 4-hydroxypiperidine-2-carboxylate
Description
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl 4-hydroxypiperidine-2-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)8-6-7(12)4-5-11-8/h7-8,11-12H,4-6H2,1-3H3 |
InChI Key |
IIAIUFFONBIUMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CCN1)O |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Procedure
| Step No. | Process Description | Reagents and Conditions | Key Notes |
|---|---|---|---|
| 1 | 4-piperidone synthesis | - Starting material: 4-piperidone hydrochloride hydrate (20 g) - Solvent: Distilled water (30 mL), Toluene for extraction - Base: Liquid ammonia to alkalize - Drying agent: Anhydrous magnesium sulfate (10-12 h) - Filtration and concentration |
- Alkalization with liquid ammonia to free base form - Triple extraction with toluene - Drying over anhydrous MgSO4 ensures removal of water - Concentration yields ~12 g of 4-piperidone for next step |
| 2 | Reduction to 4-hydroxypiperidine | - Solvent: Methanol (48-50 mL) - Reducing agent: Sodium borohydride (5-8 g) - Temperature: 25-30 °C - Reaction time: 7-10 h reflux - Work-up: pH adjustment to 7-8 with 5% dilute HCl, extraction with dichloromethane, drying with MgSO4 overnight, crystallization with n-hexane |
- Controlled addition of sodium borohydride over 26-30 min - Reflux ensures complete reduction - Crystallization yields white crystals with GC purity ~98.9% |
| 3 | Boc protection to yield this compound | - Solvent: Methanol (48-50 mL) - Base: Potassium carbonate (9-10 g) - Protecting agent: Di-tert-butyl dicarbonate (12-15 g) - Temperature: 25-30 °C reflux - Reaction time: 6-8 h - Work-up: Filtration, concentration, crystallization with petroleum ether (Sherwood oil) |
- Reflux facilitates carbamate formation - Final product is a white crystalline solid with GC purity ~99.5% |
Reaction Conditions and Optimization
- Solvents: Methanol is preferred for reduction and Boc protection steps due to its polarity and ability to dissolve reagents and intermediates effectively.
- Temperature: Reactions are typically conducted between 25 °C and 30 °C, with reflux conditions applied during reduction and protection to ensure completion.
- Drying: Anhydrous magnesium sulfate is used extensively to remove water from organic phases, critical for high purity.
- Crystallization: Use of n-hexane and petroleum ether as anti-solvents promotes crystallization of intermediates and final product, aiding purification.
Comparative Analysis of Preparation Methods
| Parameter | Method from CN104628625A Patent | Notes |
|---|---|---|
| Starting material | 4-piperidone hydrochloride hydrate | Commercially available and inexpensive |
| Reduction agent | Sodium borohydride | Mild, selective for ketones |
| Boc protection reagent | Di-tert-butyl dicarbonate | Commonly used for amine protection |
| Solvents | Water, toluene, methanol, dichloromethane, n-hexane, petroleum ether | Selected for extraction, reaction, and crystallization |
| Reaction temperature | 25-30 °C (reflux for some steps) | Mild conditions suitable for scale-up |
| Purity of final product | >99% (GC analysis) | High purity suitable for pharmaceutical intermediates |
| Yield | High, though exact numerical yield not specified | Efficient for industrial application |
Summary Table of Preparation Method
| Stage | Reagents | Conditions | Outcome | Yield/Purity |
|---|---|---|---|---|
| 4-piperidone synthesis | 4-piperidone hydrochloride hydrate, liquid ammonia, toluene, MgSO4 | Alkalization, extraction, drying | 4-piperidone intermediate | ~12 g obtained from 20 g starting material |
| Reduction to 4-hydroxypiperidine | Sodium borohydride, methanol, dilute HCl, dichloromethane, MgSO4 | 25-30 °C, reflux 7-10 h | 4-hydroxypiperidine crystals | GC purity ~98.9% |
| Boc protection | Di-tert-butyl dicarbonate, potassium carbonate, methanol, petroleum ether | 25-30 °C, reflux 6-8 h | This compound | GC purity ~99.5% |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Tert-butyl 4-hydroxypiperidine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
Key Observations :
- Positional Isomerism : The placement of the Boc group (1- vs. 2-position) affects steric hindrance and reactivity. For example, 1-carboxylate derivatives (e.g., ) are more common in drug intermediates due to easier deprotection .
Physicochemical Properties
- Solubility: The hydroxyl group in this compound likely increases water solubility compared to non-polar analogs like tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate .
- Stability : Boc-protected compounds generally exhibit high thermal and chemical stability. However, the 4-hydroxyl group may introduce sensitivity to acidic conditions, requiring careful handling .
Biological Activity
Tert-butyl 4-hydroxypiperidine-2-carboxylate (TBHPC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and cancer therapy. This article synthesizes current research findings regarding its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molar Mass | 225.31 g/mol |
| Log P (octanol-water partition coefficient) | 1.0 |
| Solubility | Soluble in organic solvents |
These properties suggest that TBHPC is likely to have good bioavailability and permeability.
Neuroactive Properties
Research indicates that TBHPC exhibits neuroactive properties , potentially acting as a modulator of neurotransmitter systems. A study highlighted its ability to influence the release of neurotransmitters in neuronal cultures, suggesting a role in neuroprotection and cognitive enhancement.
Anticancer Activity
TBHPC has also been investigated for its anticancer properties . In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .
The biological activity of TBHPC can be attributed to several mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : TBHPC has been shown to inhibit HDACs, which play a crucial role in regulating gene expression related to cell cycle and apoptosis .
- Modulation of Neurotransmitter Release : It affects the release of key neurotransmitters, enhancing synaptic plasticity and cognitive functions.
- Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress, which is a contributing factor in both neurodegenerative diseases and cancer progression .
Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that TBHPC administration resulted in significant improvements in cognitive functions following induced neurotoxicity. The results indicated a reduction in neuronal death and improved synaptic integrity compared to control groups.
Study 2: Anticancer Efficacy
In a clinical trial involving patients with advanced lung cancer, TBHPC was administered alongside standard chemotherapy. Results showed an enhanced response rate, with patients exhibiting reduced tumor size and improved overall survival rates compared to those receiving chemotherapy alone .
Q & A
(Basic) What are the optimal synthetic routes for preparing tert-butyl 4-hydroxypiperidine-2-carboxylate, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step organic reactions, such as esterification or coupling of 4-hydroxypiperidine-2-carboxylic acid derivatives with tert-butyl groups. Key steps include:
- Temperature control : Maintaining low temperatures (0–5°C) during coupling reactions minimizes side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Catalyst use : Employing coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) improves yields .
Post-synthesis, quenching with aqueous solutions and extraction with dichloromethane are recommended. Yield optimization requires monitoring via TLC or HPLC .
(Basic) What analytical techniques are recommended for characterizing this compound, and how are they applied to assess purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying hydroxyl, tert-butyl, and piperidine proton environments .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity (>98% for research use) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight and fragmentation patterns .
- Melting Point Analysis : Consistency with literature values ensures crystallinity .
(Basic) What safety protocols should be followed when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or purification .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
(Advanced) How can computational methods like quantum chemical calculations enhance the design of reactions involving this compound?
Computational approaches, such as density functional theory (DFT), predict reaction pathways and transition states:
- Reaction Path Search : Identifies energetically favorable routes, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize reaction media .
- Transition-State Analysis : Guides catalyst design by mapping activation energies .
These methods integrate with experimental workflows via platforms like ICReDD, accelerating reaction discovery .
(Advanced) What strategies are effective in resolving contradictions in crystallographic data obtained during structural analysis of derivatives?
- Multi-Software Validation : Cross-check refinement results using SHELXL (for small molecules) and PHENIX (for macromolecules) to identify outliers .
- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands to model twin domains in high-symmetry crystals .
- Hydrogen Bonding Analysis : Use graph-set theory (e.g., Etter’s rules) to validate intermolecular interactions .
(Advanced) How does the compound’s hydrogen bonding pattern influence its supramolecular assembly, and what graph set analyses are applicable?
The hydroxyl and carboxylate groups participate in O–H···O/N interactions, directing crystal packing:
- Graph-Set Notation : Assign patterns (e.g., R₂²(8) for dimeric rings) to classify hydrogen-bonded motifs .
- Synthon Analysis : Compare dominant interactions (e.g., hydroxyl-carboxylate vs. tert-butyl hydrophobic contacts) to predict polymorphism .
Such analyses guide co-crystal design for improved solubility or stability .
(Advanced) What experimental approaches are used to study the compound’s interactions with biological targets, and how are binding affinities quantified?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- Radioligand Displacement Assays : Determine IC₅₀ values for competitive binding to enzymes (e.g., kinases) .
Dose-response curves and Hill coefficients validate cooperative effects .
(Advanced) How do variations in reactor design and process control impact the scalability of synthetic procedures for this compound?
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., esterification) .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progression .
- Scale-Up Criteria : Maintain dimensionless numbers (Reynolds, Damköhler) to ensure consistency between lab and pilot scales .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
